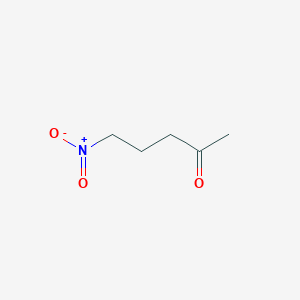

5-Nitro-2-pentanone

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

5-nitropentan-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9NO3/c1-5(7)3-2-4-6(8)9/h2-4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MBFOTTCUUAIBDW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)CCC[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40401653 | |

| Record name | 5-NITRO-2-PENTANONE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40401653 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

131.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

22020-87-7 | |

| Record name | 5-NITRO-2-PENTANONE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40401653 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-NITRO-2-PENTANONE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

5-Nitro-2-pentanone: A Comprehensive Technical Guide for Scientific Professionals

An In-depth Exploration of the Synthesis, Properties, and Applications of a Versatile Nitroalkane

Introduction

5-Nitro-2-pentanone, a bifunctional organic molecule, holds significant interest for researchers and chemists in the fields of organic synthesis and drug discovery. Its structure, incorporating both a ketone and a terminal nitro group, provides a unique platform for a variety of chemical transformations. This guide offers a detailed examination of the core chemical properties, synthesis, reactivity, and potential applications of this compound, tailored for a scientific audience.

Core Chemical and Physical Properties

This compound (CAS No. 22020-87-7) is a colorless to light yellow liquid.[1] It is soluble in water and common organic solvents.[1] A comprehensive summary of its key physical and chemical properties is presented in Table 1.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C5H9NO3 | [1][2] |

| Molar Mass | 131.13 g/mol | [1][2] |

| Density | 1.084 g/cm³ | [1][3] |

| Boiling Point | 231.7 °C at 760 mmHg | [1][3] |

| Flash Point | 105.4 °C | [1] |

| Refractive Index | 1.43 | [1][3] |

| Vapor Pressure | 0.0614 mmHg at 25°C | [1][3] |

| IUPAC Name | 5-nitropentan-2-one | [2] |

| SMILES | CC(=O)CCC[O-] | [2] |

| InChI | InChI=1S/C5H9NO3/c1-5(7)3-2-4-6(8)9/h2-4H2,1H3 | [2] |

Synthesis and Methodologies

The primary synthetic route to this compound involves the nitration of 2-pentanone.[1] A common method proceeds in a two-step sequence:

-

Nitration of 2-Pentanone: Reaction of 2-pentanone with nitric acid yields 2-nitro-2-pentanone.[1]

-

Further Nitration: The resulting 2-nitro-2-pentanone is then further nitrated to produce this compound.[1]

Detailed Synthetic Protocol

Materials:

-

2-Pentanone

-

Nitric Acid (concentrated)

-

Sulfuric Acid (concentrated, as a catalyst)

-

Ice bath

-

Separatory funnel

-

Distillation apparatus

-

Drying agent (e.g., anhydrous magnesium sulfate)

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, cool a mixture of 2-pentanone and concentrated sulfuric acid in an ice bath.

-

Nitration: Slowly add concentrated nitric acid to the cooled mixture while maintaining a low temperature to control the exothermic reaction.

-

Reaction Monitoring: Monitor the reaction progress using an appropriate technique, such as Thin Layer Chromatography (TLC).

-

Workup: Once the reaction is complete, carefully pour the reaction mixture over crushed ice and extract the product with a suitable organic solvent (e.g., diethyl ether or dichloromethane).

-

Purification: Wash the organic layer with a saturated sodium bicarbonate solution to neutralize any remaining acid, followed by a brine wash. Dry the organic layer over a suitable drying agent.

-

Isolation: Remove the solvent under reduced pressure. The crude product can be further purified by vacuum distillation.

Synthesis Workflow Diagram

Caption: Generalized workflow for the synthesis of this compound.

Spectroscopic Analysis

Spectroscopic data is crucial for the structural elucidation and purity assessment of this compound. While a dedicated spectrum is not provided in the search results, the expected spectral features can be predicted based on its structure.

-

¹H NMR Spectroscopy: The proton NMR spectrum of 2-pentanone, a related compound, shows four distinct signals corresponding to the different types of hydrogens.[4] For this compound, one would expect to see signals for the methyl protons adjacent to the carbonyl group, and three distinct methylene proton signals, with the one closest to the nitro group being the most deshielded.

-

¹³C NMR Spectroscopy: The carbon NMR spectrum would show five distinct signals, including a characteristic signal for the carbonyl carbon at a high chemical shift and a signal for the carbon attached to the nitro group.

-

Infrared (IR) Spectroscopy: The IR spectrum would be characterized by a strong absorption band for the carbonyl group (C=O) stretch, typically around 1715 cm⁻¹, and strong asymmetric and symmetric stretching bands for the nitro group (NO₂) around 1550 cm⁻¹ and 1370 cm⁻¹, respectively.

-

Mass Spectrometry: The mass spectrum of the related 5-hydroxy-2-pentanone shows a molecular ion peak.[5] For this compound, the electron ionization (EI) mass spectrum would be expected to show a molecular ion peak at m/z 131, along with characteristic fragmentation patterns.

Reactivity and Key Chemical Transformations

The chemical reactivity of this compound is dictated by its two functional groups: the ketone and the nitro group. This dual functionality makes it a versatile intermediate in organic synthesis.[1]

Reactions at the Carbonyl Group

The ketone functionality can undergo a wide range of classical carbonyl reactions, including:

-

Reduction: Reduction of the ketone can yield the corresponding secondary alcohol, 5-nitro-2-pentanol.

-

Reductive Amination: Reaction with an amine in the presence of a reducing agent can form N-substituted 5-nitro-2-pentylamines.

-

Wittig Reaction: Reaction with a phosphonium ylide can be used to form an alkene at the C2 position.

-

Aldol Condensation: The α-protons to the carbonyl group are acidic and can participate in aldol-type reactions.

Reactions Involving the Nitro Group

The nitro group is a strong electron-withdrawing group and can undergo several important transformations:

-

Reduction: The nitro group can be reduced to an amine, yielding 5-amino-2-pentanone. This transformation is valuable for introducing a primary amine functionality.

-

Nef Reaction: The Nef reaction converts a primary or secondary nitroalkane into a ketone or aldehyde.[6][7] While this compound already contains a ketone, this reaction could be relevant for derivatives. The mechanism involves the formation of a nitronate salt followed by acid hydrolysis.[7]

-

Henry Reaction (Nitroaldol Reaction): The α-protons to the nitro group are acidic and can react with aldehydes or ketones in the presence of a base to form β-nitro alcohols.

Reactivity Overview Diagram

Caption: Key reaction pathways for this compound.

Applications in Drug Development and Organic Synthesis

This compound serves as a valuable intermediate in the synthesis of more complex organic molecules.[1] While direct applications in drug development are not explicitly detailed in the provided search results, its structural motifs are present in various bioactive compounds.

Nitro-containing compounds are a significant class of molecules with a broad spectrum of biological activities, including antibacterial, antiparasitic, and antineoplastic properties.[8][9][10] The nitro group is often a key pharmacophore, and its presence in a molecule can significantly influence its biological activity.[9][11] For instance, nitrofurans are a class of antibacterial and antiparasitic drugs.[8]

The dual functionality of this compound allows for the synthesis of diverse molecular scaffolds. For example, reduction of both the nitro and ketone groups could lead to amino alcohols, which are important building blocks in medicinal chemistry. The ability to selectively transform one functional group while leaving the other intact provides a powerful tool for the construction of complex target molecules.

The related compound, 5-chloro-2-pentanone, is a known intermediate in the synthesis of the antimalarial drug chloroquine.[12] This highlights the potential of bifunctional pentanones as precursors to valuable pharmaceutical agents.

Safety and Handling

This compound should be handled as a hazardous material.[1] It is harmful if swallowed.[2][3] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound.[1] Work should be conducted in a well-ventilated area or a fume hood.[13][14]

Store this compound in a tightly sealed container in a cool, dry, and well-ventilated place, away from heat, sparks, and open flames.[1][13] It is incompatible with strong oxidizing agents.[13]

Conclusion

This compound is a versatile chemical intermediate with significant potential in organic synthesis and medicinal chemistry. Its unique combination of a ketone and a nitro group allows for a wide array of chemical transformations, providing access to a diverse range of more complex molecules. A thorough understanding of its chemical properties, synthesis, and reactivity is essential for researchers looking to utilize this compound in their synthetic endeavors. As with all chemicals, proper safety precautions must be observed during its handling and storage.

References

-

ChemBK. This compound. Accessed January 22, 2026. [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 4295003, this compound. Accessed January 22, 2026. [Link]

-

ResearchGate. Photolysis pathways of 5-nitrooxy-2-pentanone. Detected products are... Accessed January 22, 2026. [Link]

-

Organic Chemistry Portal. Nef Reaction. Accessed January 22, 2026. [Link]

-

RSC Publishing. New hydrazones of 5-nitro-2-furaldehyde with adamantanealkanohydrazides: synthesis and in vitro trypanocidal activity. Accessed January 22, 2026. [Link]

-

Scholars Research Library. Computational reaction mechanism study of the elimination of 2-pentanone. Accessed January 22, 2026. [Link]

-

MDPI. Recent Progress in the Synthesis of Drugs and Bioactive Molecules Incorporating Nitro(het)arene Core. Accessed January 22, 2026. [Link]

-

PMC. The Diverse Biological Activity of Recently Synthesized Nitro Compounds. Accessed January 22, 2026. [Link]

-

Multidirectional Efficacy of Biologically Active Nitro Compounds Included in Medicines. Accessed January 22, 2026. [Link]

-

ResearchGate. Reactivity of 5-nitro-2-furaldehyde in alkaline and acidic solutions. Accessed January 22, 2026. [Link]

-

YouTube. Draw the 1H NMR Spectrum of 2-pentanone. Accessed January 22, 2026. [Link]

-

Wikipedia. Nef reaction. Accessed January 22, 2026. [Link]

-

NIST WebBook. 2-Pentanone, 5-hydroxy-. Accessed January 22, 2026. [Link]

Sources

- 1. chembk.com [chembk.com]

- 2. This compound | C5H9NO3 | CID 4295003 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. echemi.com [echemi.com]

- 4. youtube.com [youtube.com]

- 5. 2-Pentanone, 5-hydroxy- [webbook.nist.gov]

- 6. Nef Reaction [organic-chemistry.org]

- 7. Nef reaction - Wikipedia [en.wikipedia.org]

- 8. mdpi.com [mdpi.com]

- 9. The Diverse Biological Activity of Recently Synthesized Nitro Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Multidirectional Efficacy of Biologically Active Nitro Compounds Included in Medicines - PMC [pmc.ncbi.nlm.nih.gov]

- 11. New hydrazones of 5-nitro-2-furaldehyde with adamantanealkanohydrazides: synthesis and in vitro trypanocidal activity - MedChemComm (RSC Publishing) [pubs.rsc.org]

- 12. nbinno.com [nbinno.com]

- 13. fishersci.com [fishersci.com]

- 14. tcichemicals.com [tcichemicals.com]

An In-depth Technical Guide to the Physical Properties of 5-Nitropentan-2-one

Introduction: 5-Nitropentan-2-one (CAS No. 22020-87-7) is a bifunctional organic compound featuring both a ketone and a terminal nitro group.[1][2][3] This structure makes it a valuable intermediate in organic synthesis, particularly for the construction of heterocyclic compounds and as a precursor to γ-amino ketones, which are prevalent in pharmacologically active molecules.[3][4] A thorough understanding of its physical and spectroscopic properties is paramount for researchers in synthetic chemistry and drug development to ensure purity, monitor reaction progress, and validate its structural integrity.

This guide provides a comprehensive overview of the known and predicted physical properties of 5-nitropentan-2-one. In light of the limited availability of published experimental spectra, this document emphasizes the principles behind the predicted data and furnishes detailed, field-proven protocols for its empirical validation. This approach is designed to create a self-validating framework for researchers working with this compound.

Part 1: Core Physicochemical Properties

The physical state and bulk properties of a compound are the first-line indicators for identification and handling. 5-Nitropentan-2-one is typically encountered as a colorless to light yellow liquid.[3] Its key physical properties are summarized in the table below.

Table 1: Summary of Physical and Chemical Properties of 5-Nitropentan-2-one

| Property | Value | Source(s) |

| CAS Number | 22020-87-7 | [1][2][3] |

| Molecular Formula | C₅H₉NO₃ | [1][2][3] |

| Molecular Weight | 131.13 g/mol | [1][2] |

| Appearance | Colorless to light yellow liquid | [3] |

| Boiling Point | 231.7°C at 760 mmHg | [1][3] |

| Density | 1.084 g/cm³ | [1][3] |

| Refractive Index | 1.43 | [1][3] |

| Flash Point | 105.4°C | [3] |

| Vapor Pressure | 0.0614 mmHg at 25°C | [1][3] |

| Solubility | Soluble in water and organic solvents | [3] |

| Topological Polar Surface Area | 62.9 Ų | [2] |

Expert Analysis of Properties:

-

Boiling Point: The reported boiling point of 231.7°C at atmospheric pressure is largely a predicted value.[1][3] Another source lists a boiling point of 98-100°C without specifying a pressure, which is likely the experimental boiling point under reduced pressure (vacuum distillation).[3] High boiling points are typical for polar molecules of this size due to dipole-dipole interactions from the ketone and highly polar nitro groups.

-

Density: The density is consistently reported as 1.084 g/cm³.[1][3] The presence of the dense nitro group (-NO₂) results in a density greater than that of water.

-

Solubility: The molecule's solubility in both water and organic solvents can be attributed to its bifunctional nature. The polar ketone and nitro groups can engage in hydrogen bonding with protic solvents like water, while the pentane backbone provides sufficient nonpolar character for solubility in common organic solvents like dichloromethane and ethyl acetate.[3]

Part 2: Spectroscopic Characterization & Validation Protocols

Spectroscopic analysis is essential for the unambiguous confirmation of molecular structure and purity. The following sections detail the predicted spectroscopic signatures of 5-nitropentan-2-one and provide standardized protocols for their experimental acquisition.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.

Predicted ¹H and ¹³C NMR Data: The following tables are based on established chemical shift principles and analysis of structurally similar compounds, such as 2-pentanone.[5][6]

Table 2: Predicted ¹H NMR Spectroscopic Data for 5-Nitropentan-2-one (400 MHz, CDCl₃)

| Protons (Position) | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Integration | Rationale for Prediction |

| H-1 (CH₃-C=O) | ~2.2 | Singlet (s) | 3H | Adjacent to an electron-withdrawing carbonyl group; no adjacent protons for coupling. |

| H-3 (-CH₂-C=O) | ~2.8 | Triplet (t) | 2H | Alpha to a carbonyl group, deshielded. Coupled to the two H-4 protons. |

| H-4 (-CH₂-CH₂NO₂) | ~2.3 | Quintet (or Multiplet, m) | 2H | Flanked by two methylene groups (H-3 and H-5). |

| H-5 (-CH₂-NO₂) | ~4.4 | Triplet (t) | 2H | Strongly deshielded by the adjacent electron-withdrawing nitro group. Coupled to the two H-4 protons. |

Table 3: Predicted ¹³C NMR Spectroscopic Data for 5-Nitropentan-2-one (100 MHz, CDCl₃)

| Carbon (Position) | Predicted Chemical Shift (δ, ppm) | Rationale for Prediction |

| C-1 (CH₃-C=O) | ~30 | Typical chemical shift for a methyl ketone.[7] |

| C-2 (C=O) | ~207 | Characteristic downfield shift for a ketone carbonyl carbon.[7][8] |

| C-3 (-CH₂-C=O) | ~38 | Aliphatic carbon alpha to a ketone. |

| C-4 (-CH₂-CH₂NO₂) | ~25 | Standard aliphatic methylene carbon. |

| C-5 (-CH₂-NO₂) | ~75 | Strongly deshielded by the attached nitro group. |

Protocol for NMR Data Acquisition and Validation

Objective: To obtain high-resolution ¹H and ¹³C NMR spectra to confirm the identity and purity of 5-nitropentan-2-one.

Materials:

-

5-nitropentan-2-one sample (5-10 mg for ¹H, 20-30 mg for ¹³C)

-

Deuterated chloroform (CDCl₃) with 0.03% tetramethylsilane (TMS)

-

NMR tube (5 mm, high precision)

-

Pasteur pipette

-

NMR Spectrometer (e.g., 400 MHz)

Methodology:

-

Sample Preparation: Accurately weigh the sample and dissolve it in approximately 0.6 mL of CDCl₃-TMS in a small vial. Transfer the solution to the NMR tube using a Pasteur pipette.

-

Instrument Setup: Insert the sample into the spectrometer. Lock the instrument on the deuterium signal of CDCl₃. Shim the magnetic field to achieve optimal homogeneity.

-

¹H NMR Acquisition:

-

Acquire a standard single-pulse ¹H spectrum.

-

Set the spectral width to cover a range of -1 to 10 ppm.

-

Use a 30-degree pulse angle and a relaxation delay of 1-2 seconds.

-

Average 8 to 16 scans for a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Acquire a standard proton-decoupled ¹³C spectrum.

-

Set the spectral width to cover a range of 0 to 220 ppm.

-

Use a 45-degree pulse angle with a relaxation delay of 2 seconds.

-

Average a sufficient number of scans (typically 512 to 2048) to achieve an adequate signal-to-noise ratio, as the ¹³C nucleus is much less sensitive than ¹H.[8]

-

-

Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decays (FIDs). Calibrate the ¹H and ¹³C spectra to the TMS signal at 0.00 ppm.

-

Validation: Compare the experimental chemical shifts, multiplicities, and integrations to the predicted values in Tables 2 and 3. The data must be fully consistent with the proposed structure.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the presence of key functional groups.

Table 4: Predicted IR Absorption Bands for 5-Nitropentan-2-one

| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity | Rationale |

| C=O (Ketone) | 1715 - 1725 | Strong | Characteristic stretching frequency for an aliphatic ketone. |

| N-O (Nitro) | 1540 - 1560 (asymmetric) | Strong | Characteristic asymmetric stretching of a nitroalkane. |

| N-O (Nitro) | 1370 - 1390 (symmetric) | Strong | Characteristic symmetric stretching of a nitroalkane. |

| C-H (sp³) | 2850 - 3000 | Medium | Aliphatic C-H stretching. |

Protocol for IR Spectrum Acquisition

Objective: To identify the characteristic functional groups of 5-nitropentan-2-one.

Methodology (Attenuated Total Reflectance - ATR):

-

Ensure the ATR crystal (typically diamond or germanium) is clean by wiping it with isopropanol.

-

Acquire a background spectrum of the empty ATR stage. This is crucial as it will be subtracted from the sample spectrum.

-

Place a single drop of liquid 5-nitropentan-2-one directly onto the ATR crystal.

-

Acquire the sample spectrum, typically by co-adding 16 or 32 scans over the range of 4000-400 cm⁻¹.

-

Process the spectrum by performing the background subtraction.

-

Validation: Confirm the presence of strong absorption bands in the regions predicted in Table 4. The presence of a strong peak at ~1720 cm⁻¹ and two strong peaks at ~1550 cm⁻¹ and ~1380 cm⁻¹ are definitive indicators of the ketone and nitro groups, respectively.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.

Predicted Mass Spectrometry Data:

-

Molecular Ion (M⁺•): The exact mass of 5-nitropentan-2-one is 131.0582 g/mol .[1][2] In an electron ionization (EI) mass spectrum, the molecular ion peak at m/z = 131 should be observable, though it may be weak due to facile fragmentation.

-

Key Fragmentation Patterns:

-

Loss of NO₂: A prominent peak should be observed at m/z = 85, corresponding to the loss of the nitro group ([M - 46]⁺).

-

McLafferty Rearrangement: A characteristic fragmentation for ketones, leading to a peak at m/z = 58.

-

Alpha Cleavage: Cleavage adjacent to the carbonyl group would yield an acetyl cation at m/z = 43 (CH₃CO⁺), which is often the base peak for methyl ketones.

-

Protocol for Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

Objective: To determine the molecular weight and fragmentation pattern of 5-nitropentan-2-one and assess its purity.

Methodology:

-

Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a volatile organic solvent such as ethyl acetate or dichloromethane.

-

GC Method:

-

Use a standard nonpolar capillary column (e.g., DB-5ms).

-

Set a temperature program, for example: hold at 50°C for 2 minutes, then ramp at 10°C/min to 250°C.

-

Use helium as the carrier gas.

-

-

MS Method:

-

Use standard Electron Ionization (EI) at 70 eV.

-

Scan a mass range from m/z = 40 to 200.

-

-

Injection and Analysis: Inject 1 µL of the prepared solution into the GC-MS. The sample will be vaporized and separated on the GC column before entering the mass spectrometer.

-

Validation: The resulting chromatogram should show a single major peak. The mass spectrum of this peak should display a molecular ion at m/z = 131 and fragmentation patterns consistent with the predicted values (major peaks at m/z = 85, 58, and 43).

Part 3: Experimental and Data Validation Workflows

To ensure scientific integrity, a logical workflow for sample validation is crucial. The following diagrams illustrate the process of characterizing a sample of 5-nitropentan-2-one.

Caption: Workflow for Quality Control of 5-Nitropentan-2-one.

Caption: Logic diagram for structural confirmation using spectroscopy.

Part 4: Safety and Handling

5-Nitropentan-2-one is classified as harmful if swallowed.[2] As with all nitroalkanes, it should be handled with care, as related compounds can be thermally unstable.

-

Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and chemical-resistant gloves (e.g., nitrile) when handling.[3]

-

Handling: Handle in a well-ventilated area or a chemical fume hood. Avoid contact with skin, eyes, and clothing. Keep away from heat, sparks, and open flames.[3]

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place away from incompatible materials and heat sources.[3]

References

- ECHA C&L Inventory. (n.d.). Aggregated GHS information for 5-nitropentan-2-one.

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 4295003, 5-Nitro-2-pentanone. Retrieved from [Link]

-

ChemBK. (2024, April 10). This compound. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 54377849, 5-Nitropentanal. Retrieved from [Link]

-

Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 600 MHz, D2O, predicted) (HMDB0034235). Retrieved from [Link]

-

Suryanti, V., et al. (n.d.). 13C NMR spectrum of compound 5. ResearchGate. Retrieved from [Link]

-

PubChemLite. (n.d.). This compound (C5H9NO3). Retrieved from [Link]

-

Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 100 MHz, D2O, predicted) (HMDB0031543). Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 21447407, 1-Nitropentan-2-one. Retrieved from [Link]

-

LibreTexts. (n.d.). 29.10: ¹³C NMR Spectroscopy. In Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry. Retrieved from [Link]

-

Chem Help ASAP. (2022, October 7). sample 13C NMR spectra of compounds with common functional groups [Video]. YouTube. Retrieved from [Link]

-

University of Calgary. (n.d.). NMR Spectrum Solution. Retrieved from [Link]

-

ChemistNATE. (2015, August 11). Draw the NMR Spectrum of pentan-2-one [Video]. YouTube. Retrieved from [Link]

Sources

- 1. echemi.com [echemi.com]

- 2. This compound | C5H9NO3 | CID 4295003 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. chembk.com [chembk.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. NMR Spectrum Solution [chem.ucalgary.ca]

- 6. youtube.com [youtube.com]

- 7. youtube.com [youtube.com]

- 8. 29.10 ¹³C NMR Spectroscopy – Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry [ecampusontario.pressbooks.pub]

5-Nitro-2-pentanone structural formula

An In-Depth Technical Guide to 5-Nitro-2-pentanone: Synthesis, Reactions, and Applications

Introduction

This compound is a bifunctional organic compound featuring both a ketone and a terminal nitro group.[1] Its chemical formula is C₅H₉NO₃, with a molecular weight of approximately 131.13 g/mol .[2][3] This molecule serves as a valuable and versatile intermediate in organic synthesis, primarily due to the distinct reactivity of its two functional groups.[1] The presence of the nitroalkane moiety allows for transformations into carbonyls or amines, while the ketone group provides a handle for various carbon-carbon bond-forming reactions. This guide offers a comprehensive overview of its properties, synthesis, key chemical transformations, and applications for professionals in research and drug development.

Physicochemical and Spectroscopic Profile

The physical and chemical properties of this compound are fundamental to its handling, storage, and application in synthesis. It is typically a colorless to light yellow liquid, soluble in water and common organic solvents.[1]

Physicochemical Data

| Property | Value | Reference(s) |

| IUPAC Name | 5-nitropentan-2-one | [2] |

| CAS Number | 22020-87-7 | [2][3] |

| Molecular Formula | C₅H₉NO₃ | [1][2] |

| Molecular Weight | 131.13 g/mol | [2][3] |

| Appearance | Colorless to light yellow liquid | [1] |

| Density | 1.084 g/cm³ | [3] |

| Boiling Point | 231.7°C at 760 mmHg | [3] |

| Flash Point | 105.4°C | [1] |

| Refractive Index | 1.43 | [1][3] |

Structural Formula

Caption: Structural formula of this compound.

Spectroscopic Characterization

While specific spectra for this exact compound are not widely published, its structure allows for reliable prediction of its key spectroscopic features based on well-established principles.

-

Infrared (IR) Spectroscopy: The IR spectrum is expected to show strong, characteristic absorption bands. A sharp, intense peak around 1715 cm⁻¹ corresponds to the C=O stretching vibration of the ketone. The nitro group will exhibit two distinct, strong absorptions: an asymmetric stretch near 1550 cm⁻¹ and a symmetric stretch around 1370 cm⁻¹.[4]

-

¹H NMR Spectroscopy: The proton NMR spectrum should display four distinct signals corresponding to the different proton environments.

-

~2.1 ppm (singlet, 3H): The methyl protons (C1) adjacent to the carbonyl group.

-

~2.5 ppm (triplet, 2H): The methylene protons (C3) alpha to the ketone.

-

~2.2 ppm (multiplet, 2H): The methylene protons (C4) beta to both functional groups.

-

~4.4 ppm (triplet, 2H): The methylene protons (C5) adjacent to the electron-withdrawing nitro group, which are significantly deshielded and shifted downfield.

-

-

Mass Spectrometry (MS): In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would appear at m/z = 131. Common fragmentation pathways would include the loss of the nitro group (•NO₂, 46 Da) leading to a fragment at m/z = 85, and alpha-cleavage around the ketone.

Synthesis and Experimental Protocols

The most direct and common synthesis of this compound is achieved via a Michael addition, a cornerstone reaction in organic chemistry for C-C bond formation.[5] This reaction involves the 1,4-conjugate addition of a nucleophile—in this case, the carbanion of nitromethane—to an α,β-unsaturated ketone, methyl vinyl ketone (MVK).[6]

Causality of the Michael Addition

The success of this synthesis hinges on two key factors:

-

Acidity of Nitromethane: The protons on the carbon adjacent to the nitro group are unusually acidic (pKa ≈ 10.2) due to the powerful electron-withdrawing nature and resonance stabilization of the resulting conjugate base (the nitronate anion).[7] This allows for easy deprotonation by a suitable base.

-

Electrophilicity of MVK: Methyl vinyl ketone is a classic Michael acceptor. The conjugation of the double bond with the carbonyl group polarizes the molecule, creating an electrophilic center at the β-carbon, which is susceptible to nucleophilic attack.[6]

Caption: General workflow for the synthesis of this compound.

Detailed Experimental Protocol: Michael Addition

This protocol is a representative procedure adapted from general methods for Michael additions of nitroalkanes.[5][8][9]

-

Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous tetrahydrofuran (THF, 100 mL) and nitromethane (1.2 eq). Cool the flask to 0°C in an ice bath.

-

Base Addition: Slowly add a solution of sodium methoxide (1.1 eq) in methanol to the stirred nitromethane solution over 15 minutes. Stir the resulting mixture at 0°C for an additional 30 minutes to ensure complete formation of the nitronate salt.

-

Michael Addition: Add a solution of methyl vinyl ketone (1.0 eq) in anhydrous THF (20 mL) dropwise via the dropping funnel over 30 minutes, maintaining the reaction temperature at 0°C.

-

Reaction Monitoring: After the addition is complete, allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Workup: Upon completion, cool the reaction mixture back to 0°C and quench by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).

-

Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL). Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate (MgSO₄).

-

Purification: Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude product. Purify the residue by flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient, to afford pure this compound.[10]

Key Chemical Transformations and Synthetic Utility

The synthetic value of this compound lies in its ability to be converted into other important bifunctional synthons, particularly 1,4-dicarbonyl compounds, through the Nef reaction.

The Nef Reaction: Gateway to 1,4-Dicarbonyls

The Nef reaction transforms a primary or secondary nitroalkane into an aldehyde or ketone, respectively, via acid hydrolysis of its corresponding nitronate salt.[11][12] This reaction is a powerful tool for leveraging the "umpolung" (reversed polarity) reactivity of nitroalkanes.[12]

Causality and Mechanism: The reaction proceeds in two main stages.[13]

-

Nitronate Formation: The nitroalkane is first deprotonated with a base to form the nucleophilic nitronate salt.

-

Acid Hydrolysis: The pre-formed nitronate salt is then added to a strong mineral acid (e.g., H₂SO₄) at low temperature.[13] Protonation of the nitronate forms a nitronic acid, which is unstable and tautomerizes. Further protonation and attack by water leads to a tetrahedral intermediate that ultimately eliminates nitrous oxide (N₂O) and releases the carbonyl compound.[11][14]

Caption: Conversion of this compound via the Nef Reaction.

Application in Heterocyclic Synthesis

The product of the Nef reaction on this compound is 2,5-hexanedione, a prototypical 1,4-dicarbonyl compound. Such compounds are immediate precursors for the synthesis of five-membered heterocycles via the Paal-Knorr synthesis. This makes this compound a valuable starting material for accessing core scaffolds found in many pharmaceuticals and biologically active molecules.

-

Pyrroles: Reaction with a primary amine (R-NH₂).

-

Furans: Dehydration with an acid catalyst (e.g., P₂O₅).

-

Thiophenes: Reaction with a sulfurizing agent (e.g., Lawesson's reagent).

Safety and Handling

Proper handling of this compound is essential due to its potential hazards.

-

Toxicity: The compound is classified as harmful if swallowed.[2][3]

-

Personal Protective Equipment (PPE): Always handle in a well-ventilated fume hood. Wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat to avoid contact with skin and eyes.[1]

-

Storage: Store in a tightly sealed container in a cool, dry place away from heat, open flames, and strong oxidizing agents.[1]

-

Disposal: Dispose of waste in accordance with local, state, and federal regulations.

Conclusion

This compound is a synthetically useful building block whose value is derived from the orthogonal reactivity of its ketone and nitro functionalities. Its straightforward synthesis via the Michael addition and its facile conversion into 1,4-dicarbonyls through the Nef reaction provide a reliable pathway to important precursors for heterocyclic chemistry. For researchers in drug discovery and organic synthesis, a thorough understanding of the properties and reactivity of this compound opens avenues for the efficient construction of complex molecular architectures.

References

-

This compound - ChemBK. (n.d.). Retrieved from [Link]

-

Nef reaction - Wikipedia. (n.d.). Retrieved from [Link]

-

Nef reaction - Grokipedia. (n.d.). Retrieved from [Link]

-

Nef reaction - chemeurope.com. (n.d.). Retrieved from [Link]

-

Nef Reaction - Organic Chemistry Portal. (n.d.). Retrieved from [Link]

-

This compound | C5H9NO3 | CID 4295003 - PubChem. (n.d.). National Institutes of Health. Retrieved from [Link]

- Process for the purification of nitro aliphatic compounds - Google Patents. (n.d.).

-

Michael Reaction in the Solid State under Microwave Irradiations. (n.d.). Retrieved from [Link]

- Preparation of nitroalkanes from alkyl nitrates and alkali metal nitrites - Google Patents. (n.d.).

-

Michael additions of nitroalkanes to conjugated ketones, carboxylic esters and nitriles in - sctunisie.org. (2009). Journal de la Société Chimique de Tunisie, 11, 37-43. Retrieved from [Link]

-

24.6: Nitro Compounds - Chemistry LibreTexts. (2021). Retrieved from [Link]

-

A General, Scalable, Organocatalytic Nitro-Michael Addition to Enones: Enantioselective Access to All-Carbon Quaternary Stereocenters | Organic Letters - ACS Publications. (2015). Organic Letters, 17(6), 1533–1536. Retrieved from [Link]

-

How do I purify the resulting compound after a nitro- to amine-group reduction? - Chemistry Stack Exchange. (2014). Retrieved from [Link]

-

Synthesis of Nitroalkanes - Wiley-VCH. (n.d.). Retrieved from [Link]

-

Enantioselective Michael addition of nitromethane on 3‐methyl‐4‐nitro‐5‐styryl‐isoxazoles - ResearchGate. (n.d.). Retrieved from [Link]

-

21.8 Michael Reactions | Organic Chemistry - YouTube. (2021). Retrieved from [Link]

-

a-Nitro Ketones. 5.' Synthesis of 2-Nitrocycl

pentanones- ElectronicsAndBooks. (n.d.). Retrieved from [Link] -

3-nitro-2-pentanone - C5H9NO3, density, melting point, boiling point, structural formula, synthesis. (n.d.). Retrieved from [Link]

-

Ketone, cyclopropyl methyl - Organic Syntheses Procedure. (n.d.). Retrieved from [Link]

-

Nitro Compounds and Their Derivatives in Organic Synthesis | MDPI Books. (2020). Retrieved from [Link]

-

THE NITRO GROUP IN ORGANIC SYNTHESIS - SciSpace. (n.d.). Retrieved from [Link]

-

ORGANIC SPECTROSCOPY INTERNATIONAL: 2-PENTANONE. (2014). Retrieved from [Link]

-

CHEM 344/345 – Spectroscopy and Spectrometry in Organic Chemistry. (n.d.). Retrieved from [Link]

-

A convenient synthesis of γ-functionalized cyclopentenones - Beilstein Journals. (2005). Beilstein Journal of Organic Chemistry, 1(11). Retrieved from [Link]

-

2-Pentanone, 5-hydroxy- - NIST WebBook. (n.d.). Retrieved from [Link]

-

5-Hydroxy-2-pentanone - Optional[1H NMR] - Spectrum - SpectraBase. (n.d.). Retrieved from [Link]

-

Draw the 1H NMR Spectrum of 2-pentanone - YouTube. (2020). Retrieved from [Link]

Sources

- 1. chembk.com [chembk.com]

- 2. This compound | C5H9NO3 | CID 4295003 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. echemi.com [echemi.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. sctunisie.org [sctunisie.org]

- 6. m.youtube.com [m.youtube.com]

- 7. Nitro Compounds and Their Derivatives in Organic Synthesis | MDPI Books [mdpi.com]

- 8. academic.oup.com [academic.oup.com]

- 9. beilstein-journals.org [beilstein-journals.org]

- 10. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 11. Nef reaction - Wikipedia [en.wikipedia.org]

- 12. grokipedia.com [grokipedia.com]

- 13. Nef Reaction [organic-chemistry.org]

- 14. Nef_reaction [chemeurope.com]

A Comprehensive Technical Guide to the Synthesis of 5-Nitro-2-pentanone via Michael Addition

Executive Summary

This guide provides an in-depth exploration of the synthesis of 5-nitro-2-pentanone, a valuable synthetic intermediate, through the Michael addition of nitromethane to methyl vinyl ketone. The document is structured to provide researchers, scientists, and drug development professionals with a thorough understanding of the underlying chemical principles, a detailed and robust experimental protocol, and insights into reaction optimization and product validation. By integrating mechanistic details with practical, field-proven methodologies, this whitepaper serves as an authoritative resource for the successful synthesis and characterization of this important nitroketone.

Introduction: The Strategic Value of this compound

This compound is a bifunctional molecule of significant interest in organic synthesis, primarily serving as a versatile intermediate.[1] Its structure incorporates both a ketone and a nitro group, two highly reactive functionalities that can be selectively transformed into a wide array of other chemical moieties. The nitro group, for instance, is a precursor to amines, ketones (via the Nef reaction), or can be modified through radical substitution, while the ketone offers a site for countless carbonyl chemistry reactions.[2][3]

The most direct and efficient route to this compound is the Michael addition reaction, a cornerstone of C-C bond formation.[4][5] This conjugate addition involves the reaction of a nucleophile (a Michael donor) with an α,β-unsaturated carbonyl compound (a Michael acceptor). In this specific synthesis, nitromethane acts as the Michael donor, while methyl vinyl ketone (MVK) serves as the Michael acceptor.[5][6] The reaction is typically facilitated by a catalyst, and its efficiency is highly dependent on carefully controlled experimental conditions. This guide will elucidate the mechanistic intricacies and provide a comprehensive framework for executing and optimizing this pivotal transformation.

Reaction Mechanism and Guiding Principles

The synthesis of this compound is a classic example of a base-catalyzed Michael addition. The reaction proceeds through a sequence of well-defined steps, the understanding of which is crucial for rational optimization and troubleshooting.

Causality of the Mechanism: The entire process is driven by the generation of a stabilized carbanion from a weakly acidic proton source, which then attacks an electron-deficient alkene.

-

Deprotonation of Nitromethane: The reaction is initiated by a base, which abstracts an α-proton from nitromethane. Nitromethane has a pKa of approximately 10, making its protons acidic enough to be removed by common bases.[2][3] This deprotonation is the key activating step, generating a resonance-stabilized nitronate anion. This stabilization is critical, as it makes the carbanion soft enough to favor the desired 1,4-conjugate addition over a direct 1,2-attack on the carbonyl carbon.[4][7]

-

Nucleophilic Attack (Conjugate Addition): The nitronate anion, a potent nucleophile, attacks the electrophilic β-carbon of methyl vinyl ketone.[6][7] This is the characteristic 1,4-addition that forms the new carbon-carbon bond and generates a resonance-stabilized enolate intermediate.

-

Protonation: The enolate intermediate is then protonated by a proton source in the reaction medium (often the conjugate acid of the base catalyst or a solvent molecule) to yield the final product, this compound, and regenerate the catalyst.[7]

The Michael addition is a thermodynamically controlled reaction, meaning it favors the more stable 1,4-adduct over the 1,2-adduct.[5]

Caption: Figure 1: Michael Addition Mechanism for the synthesis of this compound.

Experimental Protocol: A Self-Validating System

This protocol is designed to be self-validating, incorporating in-process checks and a robust purification strategy to ensure the desired product is obtained with high purity.

3.1 Materials and Reagents

| Reagent | Formula | Purity | Supplier | Notes |

| Nitromethane | CH₃NO₂ | ≥98% | Sigma-Aldrich | - |

| Methyl Vinyl Ketone (MVK) | C₄H₆O | ≥99%, stabilized | Sigma-Aldrich | Highly Toxic & Flammable. [8] Handle in fume hood. |

| Sodium Hydroxide (NaOH) | NaOH | ACS Reagent Grade | Fisher Scientific | Example base catalyst. |

| Methanol (MeOH) | CH₃OH | Anhydrous, ≥99.8% | VWR | Solvent. |

| Dichloromethane (DCM) | CH₂Cl₂ | ACS Grade | VWR | For extraction. |

| Saturated NaCl solution | NaCl(aq) | - | Lab prepared | For work-up. |

| Anhydrous Magnesium Sulfate | MgSO₄ | Laboratory Grade | - | Drying agent. |

| Silica Gel | SiO₂ | 230-400 mesh | - | For chromatography. |

3.2 Equipment

-

Round-bottom flask (250 mL) with magnetic stirrer

-

Dropping funnel

-

Reflux condenser

-

Ice-water bath

-

Rotary evaporator

-

Separatory funnel

-

Glass chromatography column

-

Standard laboratory glassware

-

TLC plates (silica gel 60 F₂₅₄)

3.3 Step-by-Step Synthesis Procedure

-

Reaction Setup: Assemble a 250 mL round-bottom flask with a magnetic stir bar, a dropping funnel, and a reflux condenser under a nitrogen atmosphere. Place the flask in an ice-water bath.

-

Reagent Charging: To the flask, add nitromethane (e.g., 1.2 equivalents) and anhydrous methanol (e.g., 100 mL). Begin stirring and allow the solution to cool to 0-5 °C.

-

Catalyst Addition: Prepare a solution of sodium hydroxide (e.g., 0.1 equivalents) in methanol and add it slowly to the nitromethane solution. Stir for 15 minutes to ensure complete formation of the nitronate anion.

-

MVK Addition: Dissolve methyl vinyl ketone (1.0 equivalent) in a small amount of methanol and place it in the dropping funnel. Add the MVK solution dropwise to the reaction mixture over 30-45 minutes, ensuring the internal temperature does not exceed 10 °C. The controlled addition is critical to prevent polymerization of MVK and manage the exothermic reaction.

-

Reaction Monitoring (Self-Validation Point 1): After the addition is complete, allow the reaction to stir at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a suitable eluent (e.g., 3:1 Hexanes:Ethyl Acetate). The disappearance of the MVK spot indicates the reaction is nearing completion. This typically takes 2-4 hours.

-

Work-up and Quenching: Once the reaction is complete, cool the flask back to 0 °C. Slowly add glacial acetic acid to neutralize the base catalyst until the pH is ~7.

-

Solvent Removal: Remove the methanol using a rotary evaporator.

-

Extraction: Redissolve the residue in dichloromethane (DCM) and transfer it to a separatory funnel. Wash the organic layer sequentially with water and then a saturated NaCl solution to remove any remaining salts and water-soluble impurities.

-

Drying and Filtration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the filtrate using a rotary evaporator to yield the crude product.

-

Purification (Self-Validation Point 2): Purify the crude oil by flash column chromatography on silica gel. Elute with a gradient of hexanes and ethyl acetate to isolate the pure this compound.

-

Final Characterization: Confirm the identity and purity of the final product using NMR, IR, and Mass Spectrometry.

Optimization of Reaction Conditions

Achieving high yield and purity requires careful optimization of several parameters. The choice of conditions dictates the rate of reaction, the formation of byproducts (such as bis-Michael adducts), and the ease of purification.[9]

| Parameter | Options & Considerations | Rationale & Impact on Outcome |

| Catalyst | Bases: NaOH, KOH, NaOMe, DBU.[4] Organocatalysts: Proline derivatives, Imidazolines.[2][10][11][12] Phase-Transfer: Tetrabutylammonium salts.[4] | Strong bases can lead to side reactions. Organocatalysts offer milder conditions and potential for asymmetric synthesis.[2][3][10] Phase-transfer catalysts are effective in biphasic systems, improving reactivity.[4] |

| Solvent | Protic: Methanol, Ethanol. Aprotic: THF, Dioxane, CH₂Cl₂. Biphasic: Water/DCM.[4][13] | Protic solvents can protonate the enolate intermediate. Aprotic solvents can enhance the nucleophilicity of the nitronate. Biphasic systems with a phase-transfer catalyst can increase yields by improving solubility.[4] |

| Temperature | 0 °C to reflux. | Lowering the temperature during MVK addition minimizes polymerization and side reactions.[13] Running the reaction at room temperature or slightly elevated temperatures can increase the reaction rate. |

| Stoichiometry | Excess nitromethane (1.1 to 2.0 eq.). | Using a slight excess of the Michael donor (nitromethane) can drive the reaction to completion and minimize the formation of products from the self-condensation of MVK.[2][3] |

| Reaction Time | 1 to 72 hours. | Dependent on catalyst, temperature, and solvent. Monitoring by TLC or GC is essential to determine the optimal reaction time and prevent byproduct formation.[2][3] |

Characterization, Quality Control, and Troubleshooting

5.1 Product Characterization

The identity and purity of the synthesized this compound must be rigorously confirmed.

-

Physical Properties: Colorless to light yellow liquid.[1]

-

¹H NMR: Expected signals for the methyl ketone, and the three methylene groups, with characteristic downfield shifting for the protons adjacent to the carbonyl and nitro groups.

-

¹³C NMR: Resonances corresponding to the carbonyl carbon, the carbon bearing the nitro group, and the other aliphatic carbons.

-

IR Spectroscopy: Strong characteristic peaks for the C=O stretch (~1715 cm⁻¹) and the asymmetric/symmetric N-O stretches of the nitro group (~1550 cm⁻¹ and ~1370 cm⁻¹).

-

Mass Spectrometry: The molecular ion peak (M+) should correspond to the molecular weight of 131.13 g/mol .[14]

5.2 Troubleshooting Guide

| Problem | Probable Cause(s) | Suggested Solution(s) |

| Low Yield | Incomplete reaction; MVK polymerization; Suboptimal catalyst or solvent. | Increase reaction time and monitor by TLC. Add MVK slowly at low temperature. Screen different catalysts and solvents as per the optimization table. |

| Bis-Adduct Formation | Stoichiometry favors further reaction of the product with nitromethane. | Use a larger excess of MVK relative to nitromethane (if desired) or carefully control the stoichiometry. This is less common when nitromethane is the donor. |

| Polymerization of MVK | Reaction temperature too high; MVK added too quickly; Presence of radical initiators. | Maintain low temperature (0-5 °C) during MVK addition. Ensure MVK is fresh and properly stabilized. |

| Difficult Purification | Presence of multiple byproducts. | Re-evaluate the reaction conditions, particularly temperature and catalyst choice, to improve selectivity. Ensure complete neutralization before work-up. |

Visualized Experimental Workflow

The following diagram outlines the logical flow of the entire synthesis process, from initial setup to final validation.

Caption: Figure 2: Synthesis & Validation Workflow for this compound.

Conclusion

The synthesis of this compound from methyl vinyl ketone and nitromethane is a robust and highly illustrative example of the Michael addition reaction. This guide has detailed the foundational mechanistic principles, provided a validated experimental protocol, and offered a strategic framework for optimization and troubleshooting. By understanding the causality behind each experimental choice—from the selection of the catalyst to the temperature of addition—researchers can reliably and efficiently produce this versatile chemical building block. The successful synthesis and purification of this compound opens the door to a multitude of subsequent transformations, underscoring its importance in the broader landscape of synthetic organic chemistry.

References

-

N. A. A. D. Johansen, K. A. Jørgensen. Organocatalytic Asymmetric Conjugate Addition of Nitroalkanes to r,β-Unsaturated Enones Using Novel Imidazoline Catalysts. The Journal of Organic Chemistry, 2002. [Link]

-

C. E. T. Mitchell, S. E. Brenner, S. V. Ley. A versatile organocatalyst for the asymmetric conjugate addition of nitroalkanes to enones. Chemical Communications, 2005. [Link]

-

ACS Publications. Organocatalytic Asymmetric Conjugate Addition of Nitroalkanes to α,β-Unsaturated Enones Using Novel Imidazoline Catalysts. The Journal of Organic Chemistry. [Link]

-

PubMed. Organocatalytic asymmetric conjugate addition of nitroalkanes to alpha,beta-unsaturated enones using novel imidazoline catalysts. Journal of Organic Chemistry, 2002. [Link]

-

Royal Society of Chemistry. A versatile organocatalyst for the asymmetric conjugate addition of nitroalkanes to enones. Chemical Communications, 2005. [Link]

-

Y. Moussaoui, R. B. Salem. Michael additions of nitroalkanes to conjugated ketones, carboxylic esters and nitriles. Journal de la Société Chimique de Tunisie, 2009. [Link]

-

Organic Chemistry Portal. Michael Addition. [Link]

-

Organic Chemistry Portal. Mechanistic Studies on the Michael Addition of Amines and Hydrazines To Nitrostyrenes: Nitroalkane Elimination via a Retro-aza-Henry-Type Process. [Link]

-

B. C. Ranu, A. Hajra, U. Jana. Michael Reaction in the Solid State under Microwave Irradiations. Indian Journal of Chemistry, 2000. [Link]

-

National Institutes of Health. Organocatalytic Michael Addition of Unactivated α-Branched Nitroalkanes to Afford Optically Active Tertiary Nitrocompounds. [Link]

-

ResearchGate. Reaction optimization conditions for 5. [Link]

-

ResearchGate. Optimization of the reaction conditions. [a]. [Link]

-

YouTube. Michael Addition Reaction Mechanism. The Organic Chemistry Tutor, 2018. [Link]

-

ResearchGate. Optimization of reaction conditions. a. [Link]

-

ACS Publications. A General, Scalable, Organocatalytic Nitro-Michael Addition to Enones: Enantioselective Access to All-Carbon Quaternary Stereocenters. Organic Letters, 2015. [Link]

-

ChemBK. This compound. [Link]

-

ResearchGate. Optimization of the INOC reaction conditions for 5a synthesis. [Link]

-

ResearchGate. Enantioselective Michael addition of nitromethane on 3‐methyl‐4‐nitro‐5‐styryl‐isoxazoles. [Link]

-

Wikipedia. Methyl vinyl ketone. [Link]

-

YouTube. 21.8 Michael Reactions. Chad's Prep, 2021. [Link]

-

ResearchGate. Optimization of the reaction conditions. [a]. [Link]

-

National Institutes of Health. This compound. PubChem. [Link]

Sources

- 1. chembk.com [chembk.com]

- 2. A versatile organocatalyst for the asymmetric conjugate addition of nitroalkanes to enones - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 3. A versatile organocatalyst for the asymmetric conjugate addition of nitroalkanes to enones - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 4. sctunisie.org [sctunisie.org]

- 5. Michael Addition [organic-chemistry.org]

- 6. m.youtube.com [m.youtube.com]

- 7. m.youtube.com [m.youtube.com]

- 8. Methyl vinyl ketone - Wikipedia [en.wikipedia.org]

- 9. academic.oup.com [academic.oup.com]

- 10. pubs.acs.org [pubs.acs.org]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Organocatalytic asymmetric conjugate addition of nitroalkanes to alpha,beta-unsaturated enones using novel imidazoline catalysts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. This compound | C5H9NO3 | CID 4295003 - PubChem [pubchem.ncbi.nlm.nih.gov]

A Technical Guide to the Solubility of 5-Nitro-2-pentanone for Researchers and Drug Development Professionals

Physicochemical Profile of 5-Nitro-2-pentanone

Understanding the structural and electronic properties of this compound is fundamental to predicting its solubility.

| Property | Value | Source |

| Molecular Formula | C₅H₉NO₃ | [1][2] |

| Molar Mass | 131.13 g/mol | [1][2] |

| Density | 1.084 g/cm³ | [1] |

| Boiling Point | 231.7°C at 760 mmHg | [1] |

| Structure |

The molecule possesses both a polar ketone group (C=O) and a highly polar nitro group (-NO₂). The presence of these functional groups, capable of dipole-dipole interactions and hydrogen bonding with protic solvents, suggests a degree of solubility in polar solvents. However, the five-carbon aliphatic chain contributes to its nonpolar character, which will influence its solubility in nonpolar media.

Theoretical Framework for Solubility

The principle of "like dissolves like" is the cornerstone for predicting solubility. This adage is scientifically grounded in the nature of intermolecular forces between the solute (this compound) and the solvent.

-

Polar Protic Solvents (e.g., Water, Methanol, Ethanol): These solvents can engage in hydrogen bonding. The oxygen atoms of the ketone and nitro groups in this compound can act as hydrogen bond acceptors. While lower-chain nitroalkanes exhibit some water solubility, this decreases as the carbon chain length increases.[3][4] Similarly, ketones with up to four carbon atoms are considered water-soluble.[5][6] Given its five-carbon backbone, this compound is expected to be sparingly to moderately soluble in water. In alcohols like methanol and ethanol, the solubility is anticipated to be significantly higher due to the favorable interactions between the polar functional groups and the solvent's hydroxyl group, as well as the compatibility of the alkyl chain with the solvent's alkyl component.

-

Polar Aprotic Solvents (e.g., Acetone, Ethyl Acetate, Dichloromethane): These solvents possess dipoles but do not have hydrogen-donating capabilities. This compound, being a polar molecule, is expected to be readily soluble in these solvents through dipole-dipole interactions.[3] Acetone, being a ketone itself, is an excellent solvent for other ketones.[5]

-

Nonpolar Solvents (e.g., Toluene, Hexane): The solubility in these solvents will be primarily dictated by the nonpolar pentyl chain of the molecule. While the polar functional groups will hinder solubility, the aliphatic portion will allow for some degree of interaction through London dispersion forces. Therefore, this compound is expected to have limited solubility in highly nonpolar solvents like hexane. The solubility in toluene, which has some polarizability due to the aromatic ring, may be slightly better.

Logical Relationship between Solvent Properties and Solubility

Caption: Predicted solubility of this compound based on solvent class.

Experimental Protocol for Solubility Determination

To obtain precise quantitative solubility data, a standardized experimental protocol is essential. The equilibrium solubility method is a reliable approach.

Materials and Equipment

-

This compound

-

Selected solvents (e.g., water, methanol, ethanol, acetone, ethyl acetate, dichloromethane, toluene, hexane)

-

Analytical balance

-

Vials with screw caps

-

Constant temperature shaker or water bath

-

Centrifuge

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer

-

Volumetric flasks and pipettes

-

Syringe filters (e.g., 0.45 µm PTFE)

Step-by-Step Methodology

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a series of vials, each containing a known volume of a different solvent. The excess solid ensures that the solution reaches saturation.

-

Securely cap the vials to prevent solvent evaporation.

-

Place the vials in a constant temperature shaker or water bath set to the desired temperature (e.g., 25°C).

-

Equilibrate the samples for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium is reached. The system should be continuously agitated.

-

-

Sample Collection and Preparation:

-

After equilibration, allow the vials to stand undisturbed at the set temperature for a short period to allow the excess solid to settle.

-

Carefully withdraw a known volume of the supernatant using a pipette.

-

Filter the collected supernatant through a syringe filter to remove any undissolved solid particles.

-

Dilute the filtered solution with a known volume of a suitable solvent (often the same solvent used for dissolution or a mobile phase component for HPLC) to bring the concentration within the linear range of the analytical method.

-

-

Quantification:

-

Prepare a series of standard solutions of this compound of known concentrations.

-

Generate a calibration curve by analyzing the standard solutions using HPLC or UV-Vis spectrophotometry.

-

Analyze the diluted sample solutions under the same conditions.

-

Determine the concentration of this compound in the diluted samples by interpolating from the calibration curve.

-

Calculate the original concentration in the saturated solution by accounting for the dilution factor.

-

-

Data Reporting:

-

Express the solubility in appropriate units, such as g/100 mL, mg/mL, or mol/L, at the specified temperature.

-

Experimental Workflow Diagram

Caption: Workflow for the experimental determination of solubility.

Safety and Handling

This compound should be handled as a hazardous substance.[1] It is harmful if swallowed.[7] Appropriate personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn at all times.[1] All manipulations should be performed in a well-ventilated fume hood. Store the compound in a cool, dry, and well-ventilated area away from heat and open flames.[1]

Applications in Research and Development

A thorough understanding of the solubility of this compound is critical for its effective use as a synthetic intermediate.[1] Nitroketones are valuable precursors in a variety of organic transformations, including the synthesis of complex nitrogen-containing heterocycles and other valuable organic frameworks.[8]

-

Reaction Solvent Selection: Solubility data guides the choice of an appropriate solvent to ensure a homogeneous reaction mixture, which can significantly impact reaction rates and yields.

-

Purification and Crystallization: Knowledge of solubility in different solvents is essential for developing effective purification strategies, such as recrystallization or chromatography.

-

Formulation Development: In the context of drug development, understanding the solubility of intermediates is crucial for process scale-up and can influence the choice of synthetic routes.

Conclusion

While quantitative solubility data for this compound remains to be extensively documented, a strong predictive understanding can be derived from its molecular structure and the principles of intermolecular forces. It is anticipated to exhibit good solubility in polar aprotic and alcoholic solvents, moderate to sparing solubility in water, and limited solubility in nonpolar hydrocarbons. For applications requiring precise solubility values, the experimental protocol detailed in this guide provides a reliable methodology for their determination. This foundational knowledge is indispensable for the effective and safe utilization of this compound in synthetic and developmental chemistry.

References

-

This compound - ChemBK. (2024). Retrieved from [Link]

-

Employment of α-nitroketones in organic synthesis - RSC Publishing. (2019). Retrieved from [Link]

-

This compound | C5H9NO3 | CID 4295003 - PubChem - NIH. (n.d.). Retrieved from [Link]

-

14.10: Properties of Aldehydes and Ketones - Chemistry LibreTexts. (2022). Retrieved from [Link]

-

24.3 Physical Properties of Aldehydes and Ketones - Open Library Publishing Platform. (n.d.). Retrieved from [Link]

-

NITRO COMPOUNDS. (2020). Retrieved from [Link]

-

Nitro Compounds - Classification, Nomenclature, Isomerism, Preparation, Physical and Chemical properties - BrainKart. (2021). Retrieved from [Link]

Sources

- 1. chembk.com [chembk.com]

- 2. This compound | C5H9NO3 | CID 4295003 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. lkouniv.ac.in [lkouniv.ac.in]

- 4. brainkart.com [brainkart.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. 24.3 Physical Properties of Aldehydes and Ketones – Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry [ecampusontario.pressbooks.pub]

- 7. 2-Pentanone, 5-phenyl- (CAS 2235-83-8) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 8. 2-Pentanone, 5-hydroxy- (CAS 1071-73-4) - Chemical & Physical Properties by Cheméo [chemeo.com]

An In-depth Technical Guide to the Hazards and Safety Precautions for 5-Nitro-2-pentanone

For Researchers, Scientists, and Drug Development Professionals

Foreword: A Proactive Approach to Chemical Safety

In the landscape of organic synthesis and drug development, the utility of a chemical intermediate is intrinsically linked to its safe and responsible handling. 5-Nitro-2-pentanone, a valuable building block in various synthetic pathways, is no exception.[1][2] This guide moves beyond a mere recitation of hazards to provide a deep, actionable framework for its use. As a senior application scientist, my objective is not to instill fear, but to foster a culture of informed respect for the chemical's properties. The protocols and insights herein are designed to be self-validating systems, where understanding the causality behind each safety measure empowers the researcher to not only follow procedures but to anticipate and mitigate risks effectively.

Section 1: Compound Profile and Physicochemical Characteristics

This compound (CAS No. 22020-87-7) is a nitroalkane ketone that serves primarily as an intermediate in the synthesis of more complex organic compounds.[1][2] Its bifunctional nature—possessing both a ketone and a nitro group—makes it a versatile synthon. A thorough understanding of its physical properties is the foundation of safe handling, as these characteristics dictate its behavior under various laboratory conditions.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₅H₉NO₃ | [1][3] |

| Molecular Weight | 131.13 g/mol | [2][3] |

| Appearance | Colorless to light yellow liquid | [1] |

| Density | 1.084 g/cm³ | [1][4] |

| Boiling Point | 231.7 °C at 760 mmHg | [1][4] |

| Flash Point | 105.4 °C | [1] |

| Vapor Pressure | 0.0614 mmHg at 25 °C | [1][4] |

| Solubility | Soluble in water and organic solvents | [1] |

Section 2: Comprehensive Hazard Identification and Risk Analysis

The primary documented hazard associated with this compound is its acute oral toxicity.[3][4] However, a comprehensive risk assessment requires consideration of all potential hazards, including those common to similar chemical classes.

GHS Classification:

The Globally Harmonized System of Classification and Labelling of Chemicals (GHS) provides a universal framework for hazard communication.

Table 2: GHS Hazard Classification for this compound

| Hazard Class | Hazard Category | Pictogram | Signal Word | Hazard Statement |

| Acute Toxicity, Oral | Category 4 | Warning | H302: Harmful if swallowed |

Source: Aggregated GHS information from multiple suppliers.[3][4][5]

Health Hazards: The Primary Risk

-

Acute Oral Toxicity (H302): The most significant and clearly defined risk is that this compound is harmful if ingested.[3][4] This necessitates stringent controls to prevent accidental ingestion through direct contact or cross-contamination of surfaces and personal items.

-

Skin, Eye, and Mucous Membrane Contact: While not formally classified as a primary irritant in available literature, it is prudent to treat this compound as a hazardous material and avoid all direct contact.[1] Similar organic compounds can cause irritation upon prolonged or repeated exposure. Symptoms of overexposure may include headache, dizziness, tiredness, nausea, and vomiting.[6]

Physical Hazards: A Latent Threat

-

Flammability: With a flash point of 105.4°C, this compound is not classified as a flammable liquid, but it is combustible.[1] It is crucial to keep it away from open flames, high heat sources, and strong oxidizing agents to prevent ignition.[1][6]

-

Explosive Potential of Vapors: Although its vapor pressure is low, vapors may form explosive mixtures with air, particularly under elevated temperatures or in enclosed spaces.[6] Vapors can travel to an ignition source and flash back.[6]

Section 3: The Hierarchy of Controls: A Systematic Approach to Safety

The most effective safety programs implement a multi-layered approach to risk mitigation, known as the hierarchy of controls. This framework prioritizes engineering and administrative controls over sole reliance on personal protective equipment (PPE).

Caption: Hierarchy of Controls applied to this compound.

Engineering Controls: Your First and Best Defense

Engineering controls are physical changes to the workspace that isolate personnel from hazards.

-

Chemical Fume Hood: All manipulations of this compound, including weighing, transferring, and preparing solutions, must be conducted inside a certified chemical fume hood to prevent inhalation of any potential vapors or aerosols.[7]

-

Ventilation: The laboratory must be well-ventilated to ensure any fugitive emissions are diluted and removed.[6]

-

Safety Equipment: Accessible and regularly tested safety showers and eyewash stations are mandatory in any area where this chemical is handled.[6][7]

Administrative Controls: Safe Work Practices

-

Designated Areas: Clearly demarcate areas where this compound is stored and handled. Prohibit eating, drinking, and smoking in these areas.[6][8]

-

Chemical Hygiene Plan (CHP): All work must be conducted under a comprehensive CHP that includes specific Standard Operating Procedures (SOPs) for this chemical.

-

Training: All personnel must be trained on the specific hazards of this compound and the procedures outlined in the SOP before beginning work.

Section 4: Personal Protective Equipment (PPE): The Final Barrier

PPE is essential but should never be the primary means of protection. It is the last line of defense against exposure.[9][10]

Sources

- 1. chembk.com [chembk.com]

- 2. This compound | 22020-87-7 [chemicalbook.com]

- 3. This compound | C5H9NO3 | CID 4295003 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. echemi.com [echemi.com]

- 5. CAS # 22020-87-7, this compound - chemBlink [chemblink.com]

- 6. fishersci.com [fishersci.com]

- 7. file.medchemexpress.com [file.medchemexpress.com]

- 8. 2-Pentanone SDS (Safety Data Sheet) | Flinn Scientific [flinnsci.com]

- 9. trihydro.com [trihydro.com]

- 10. hazmatschool.com [hazmatschool.com]

An In-Depth Technical Guide to 5-Nitro-2-pentanone

This guide provides a comprehensive technical overview of 5-Nitro-2-pentanone, tailored for researchers, scientists, and professionals in drug development. It covers the molecule's fundamental properties, synthesis, characterization, and safe handling protocols, emphasizing the scientific rationale behind these procedures.

Core Molecular Identity

This compound is a functionalized aliphatic ketone containing a nitro group. This combination of a carbonyl group and a nitroalkane moiety makes it a valuable intermediate in various organic syntheses. Its identity is fundamentally defined by its chemical formula and molecular weight.

The molecular formula for this compound is C5H9NO3 .[1][2] Its molecular weight is 131.13 g/mol .[1][3] These foundational data points are critical for all stoichiometric calculations in reaction planning and for interpretation of mass spectrometry data.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 22020-87-7 | [1][3][4] |

| Molecular Formula | C5H9NO3 | [1][2] |

| Molecular Weight | 131.13 g/mol | [1][3] |

| Density | 1.084 g/cm³ | [2][4] |

| Boiling Point | 231.7°C at 760 mmHg | [2][4] |

| Flash Point | 105.4°C | [4] |

| Refractive Index | 1.43 | [4] |

| Appearance | Colorless to light yellow liquid | [4] |

| Solubility | Soluble in water and organic solvents | [4] |

Synthesis and Mechanistic Considerations

The synthesis of this compound is most effectively achieved via a Michael addition reaction, a cornerstone of carbon-carbon bond formation in organic chemistry. This specific pathway involves the reaction of nitromethane with methyl vinyl ketone.[5]

Causality in Synthesis: The choice of this method is predicated on the reactivity of the starting materials. Nitromethane possesses a sufficiently acidic α-proton, which can be abstracted by a base to form a resonance-stabilized nitronate anion. This nucleophilic anion then readily attacks the electrophilic β-carbon of methyl vinyl ketone (an α,β-unsaturated ketone), leading to the desired 1,4-addition product. A mild base like potassium fluoride on alumina is often employed to facilitate the reaction without promoting unwanted polymerization of the methyl vinyl ketone.[5]

Caption: Michael addition synthesis pathway for this compound.

Experimental Protocol: Synthesis of this compound[7]

This protocol is a self-validating system; successful synthesis will be confirmed by the characterization steps outlined in the next section.

-

Reaction Setup: To a 500 mL round-bottom flask under a nitrogen atmosphere, add nitromethane (24.4 mL, 0.45 mol) and tetrahydrofuran (THF, 250 mL). The use of an inert atmosphere is crucial to prevent side reactions with atmospheric moisture and oxygen.

-

Initiation: Add potassium fluoride on alumina (10 g) to the stirred solution. The solid base provides a high surface area for the reaction, enhancing efficiency.

-

Reaction: Stir the mixture vigorously at ambient temperature for 2 hours. Monitoring the reaction progress via Thin Layer Chromatography (TLC) is recommended to ensure the consumption of starting materials.

-

Workup: Filter the reaction mixture to remove the solid catalyst. The filtrate, containing the product, is then concentrated under reduced pressure using a rotary evaporator. This yields the crude this compound as a pale yellow oil.

-

Purification: Purify the crude product by vacuum distillation (e.g., at 57-75°C / 0.3 mmHg). This step is critical to remove unreacted starting materials and any side products, ensuring high purity for subsequent applications.[5]

Structural Verification and Quality Control

Confirming the identity and purity of the synthesized this compound is paramount. A multi-technique approach provides a self-validating characterization workflow.

Caption: Workflow for the spectroscopic characterization of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR provides information on the proton environment. For this compound, the expected signals are:

-

A singlet around δ 2.18 ppm (3H), corresponding to the methyl protons of the acetyl group (CH3-CO).[5]

-

A triplet around δ 2.62 ppm (2H), for the methylene protons adjacent to the carbonyl group (CH2-CO).[5]

-